

# Analysis of Trifluoromethylated Pyrazoles: A Crystallographic Perspective

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## Compound of Interest

Compound Name: 1-methyl-5-(trifluoromethyl)-1H-pyrazole

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## Executive Summary

This document provides a technical guide on the crystal structure analysis of trifluoromethylated pyrazoles. A comprehensive search for the crystal structure of **1-methyl-5-(trifluoromethyl)-1H-pyrazole** did not yield any publicly available crystallographic data. However, detailed structural information is available for its isomer, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. This guide will focus on the in-depth crystal structure analysis of this latter compound as a pertinent case study. The methodologies and data presented herein offer valuable insights for researchers engaged in the study and development of fluorinated heterocyclic compounds, which are of significant interest in medicinal and agrochemical applications.

## Introduction: The Significance of Fluorinated Pyrazoles

Pyrazole derivatives are a cornerstone in the development of pharmaceuticals and agrochemicals, known for a wide range of biological activities. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making trifluoromethylated pyrazoles particularly valuable scaffolds in drug design. Understanding the precise three-dimensional arrangement of atoms in these molecules

through single-crystal X-ray diffraction is crucial for structure-activity relationship (SAR) studies and rational drug design.

While the crystal structure for **1-methyl-5-(trifluoromethyl)-1H-pyrazole** is not publicly documented, the analysis of its isomer, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, provides a detailed exemplar of the crystallographic features of this class of compounds.

## Crystal Structure Analysis of **1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol**

The following sections detail the crystallographic data and experimental protocols for the crystal structure determination of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.

### Quantitative Crystallographic Data

The crystal structure of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below for clear comparison and reference.

Parameter	Value
Chemical Formula	C <sub>5</sub> H <sub>5</sub> F <sub>3</sub> N <sub>2</sub> O
Formula Weight	166.11 g/mol
Crystal System	Monoclinic
Space Group	P 1 21/c 1
a	7.5500 (15) Å
b	8.3530 (17) Å
c	11.371 (2) Å
α	90.00°
β	104.72 (3)°
γ	90.00°
Volume	693.6 (2) Å <sup>3</sup>
Z	4
Temperature	293 K
Radiation	Mo Kα
Absorption Coefficient (μ)	0.17 mm <sup>-1</sup>
R-factor	0.0770

Table 1: Summary of crystallographic data for 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.[1][2]

## Molecular and Crystal Packing Features

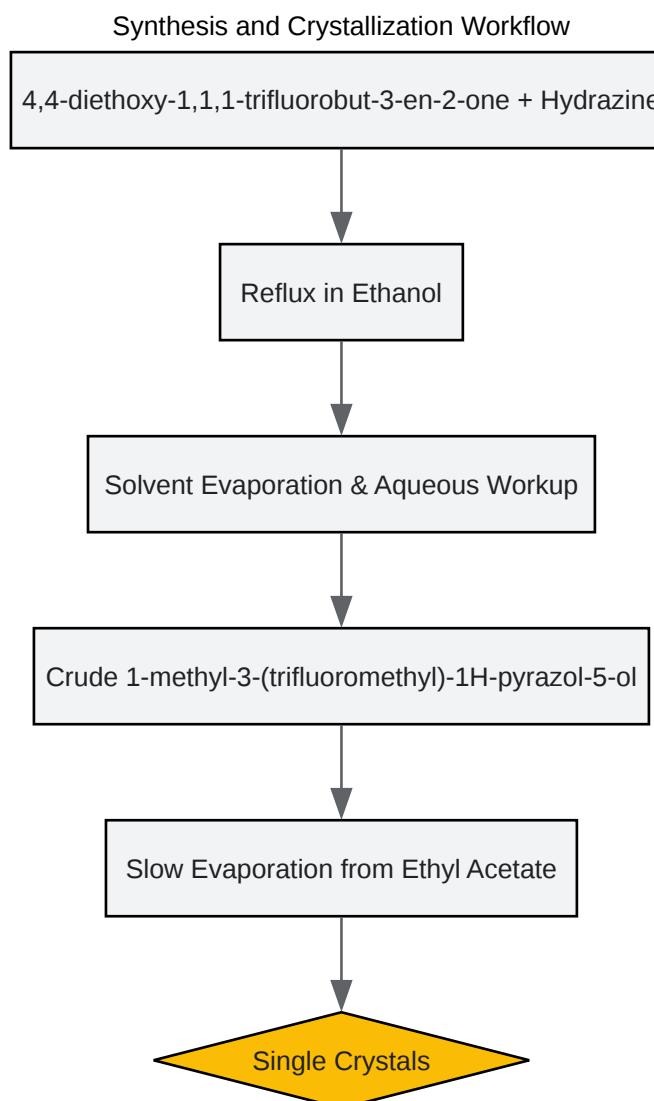
In the crystal structure of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, the fluorine atoms of the trifluoromethyl group are disordered over two sites with an occupancy ratio of approximately 0.64:0.36.[1] The molecules are linked into chains by O—H⋯N hydrogen bonds, and there is also a short C—H⋯F contact observed.[1] The pyrazole ring is planar.[1]

## Experimental Protocols

This section outlines the methodologies employed for the synthesis, crystallization, and crystal structure determination of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.

## Synthesis and Crystallization

The synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol can be achieved by the reaction of 4,4-diethoxy-1,1,1-trifluorobut-3-en-2-one with hydrazine in ethanol.<sup>[1]</sup> The mixture is stirred under reflux, and after evaporation of the solvent and workup, the target compound is obtained. <sup>[1]</sup> Single crystals suitable for X-ray diffraction can be grown by the slow evaporation of a solution of the compound in a suitable solvent, such as ethyl acetate.<sup>[3]</sup>

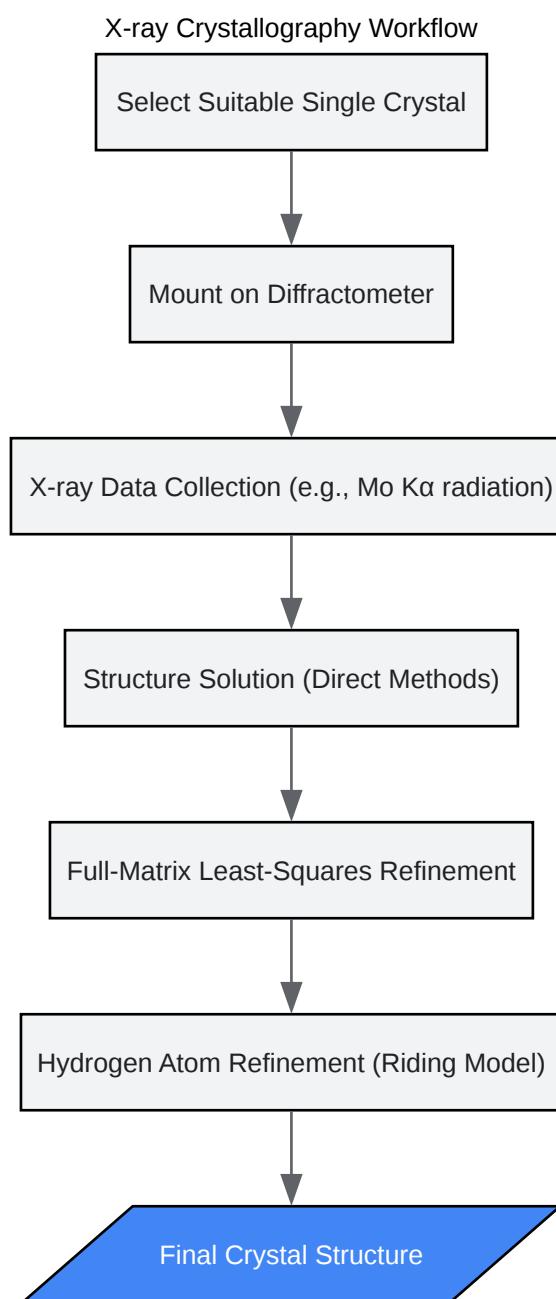


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**Figure 1:** General workflow for the synthesis and crystallization of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.

## X-ray Data Collection and Structure Refinement

A suitable single crystal is mounted on a diffractometer. X-ray diffraction data are collected at a specific temperature, typically 293 K.[1] The structure is solved by direct methods and refined by full-matrix least-squares on  $F^2$ . Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.[1]

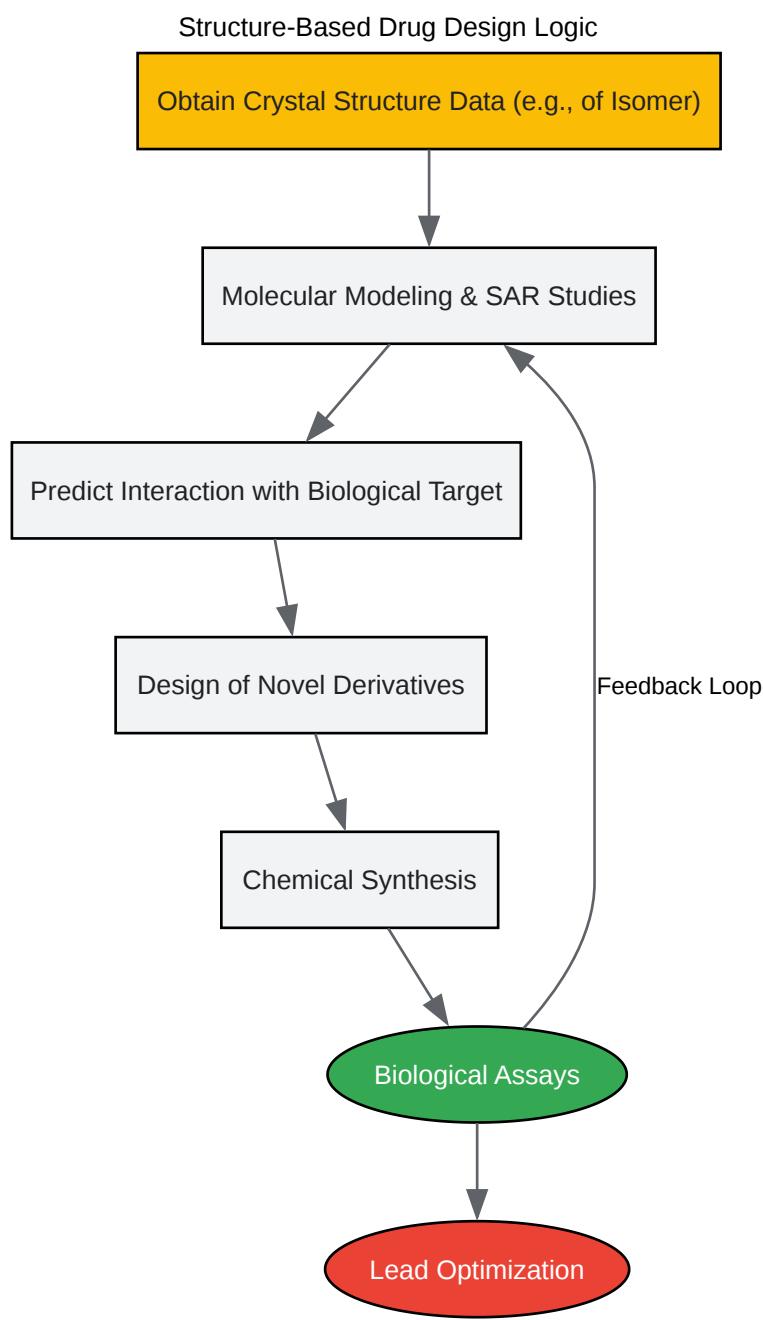


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**Figure 2:** Standard workflow for single-crystal X-ray diffraction analysis.

## Signaling Pathways and Logical Relationships

While there are no specific signaling pathways directly described for **1-methyl-5-(trifluoromethyl)-1H-pyrazole** in the context of its crystal structure, the general importance of pyrazole derivatives in drug discovery implies their interaction with biological targets. The logical relationship for structure-based drug design, for which this crystallographic data would be essential, is outlined below.



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**Figure 3:** Logical flow for utilizing crystal structure data in drug discovery.

## Conclusion

This technical guide has provided a comprehensive overview of the available crystallographic data for 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, presented as a case study due to the absence of public data for its isomer, **1-methyl-5-(trifluoromethyl)-1H-pyrazole**. The detailed

quantitative data, experimental protocols, and logical workflows serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and drug development. The structural insights gained from such analyses are fundamental to the advancement of novel, effective therapeutic and agrochemical agents based on the fluorinated pyrazole scaffold.

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